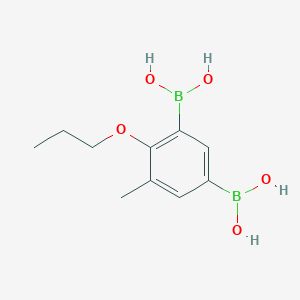

5-Methyl-4-propoxy-1,3-phenylenediboronic acid

Description

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound reflects the fundamental structural characteristics common to aromatic diboronic acids while incorporating unique features arising from its specific substitution pattern. The compound adopts a planar aromatic core with the benzene ring maintaining its characteristic hexagonal geometry, as evidenced by the systematic nomenclature (3-borono-5-methyl-4-propoxyphenyl)boronic acid. The two boronic acid functional groups positioned at the 1 and 3 positions of the benzene ring create a meta-substitution pattern that significantly influences the overall molecular conformation and potential intermolecular interactions.

Crystallographic analysis of related phenylboronic acid compounds has revealed that the boronic acid groups typically adopt conformations that minimize steric hindrance while maximizing potential hydrogen bonding interactions. In the case of this compound, the presence of the methyl substituent at position 5 and the propoxy group at position 4 introduces additional steric considerations that influence the preferred conformational states. The propoxy substituent, with its extended alkyl chain, provides both steric bulk and flexibility that can affect the overall molecular packing in the solid state.

The molecular parameters derived from computational analysis indicate specific geometric characteristics that distinguish this compound from its isomeric forms. The International Union of Pure and Applied Chemistry nomenclature system designates this compound with the unique identifier KDLKEDJHILYNCI-UHFFFAOYSA-N, which reflects its precise three-dimensional arrangement. The computed molecular descriptors reveal that the compound maintains the typical tetrahedral geometry around the boron centers while accommodating the steric demands of the substituents.

Table 1: Fundamental Molecular Parameters of this compound

Spectroscopic Identification (Nuclear Magnetic Resonance, Fourier Transform Infrared, Raman)

Spectroscopic characterization of this compound relies on multiple analytical techniques to provide comprehensive structural identification and confirmation. Nuclear magnetic resonance spectroscopy serves as the primary method for structural elucidation, with both proton and carbon-13 nuclear magnetic resonance providing detailed information about the molecular framework and substituent arrangement. The proton nuclear magnetic resonance spectrum of this compound would be expected to display characteristic signals corresponding to the aromatic protons, the methyl group, and the propoxy chain, with specific chemical shifts reflecting the electronic environment created by the boronic acid substituents.

The aromatic region of the proton nuclear magnetic resonance spectrum typically exhibits signals corresponding to the benzene ring protons, which appear as distinct multiplets due to the complex coupling patterns arising from the meta-disubstitution pattern of the boronic acid groups. The methyl substituent at position 5 manifests as a characteristic singlet, while the propoxy group contributes multiple signals including the terminal methyl group of the propyl chain, the methylene protons, and the oxygen-bound methylene protons adjacent to the aromatic ring. The boronic acid hydroxyl protons, when observable, appear as broad signals that are often exchange-broadened due to rapid proton exchange processes.

Fourier transform infrared spectroscopy provides complementary structural information through the identification of characteristic vibrational modes associated with the various functional groups present in the molecule. The boronic acid functional groups exhibit distinctive infrared absorption bands, including the boron-oxygen stretching vibrations and the hydroxyl stretching modes. Research on related boronic acid compounds has demonstrated that these vibrational modes are sensitive to both intramolecular and intermolecular hydrogen bonding interactions. The propoxy substituent contributes additional characteristic bands corresponding to carbon-hydrogen stretching modes and carbon-oxygen stretching vibrations.

Raman spectroscopy offers additional vibrational information that complements the infrared data, particularly for modes that may be infrared-inactive but Raman-active due to symmetry considerations. The aromatic ring breathing modes and the boron-carbon stretching vibrations are typically well-resolved in Raman spectra of boronic acid compounds. The combination of these spectroscopic techniques provides a comprehensive fingerprint for the unambiguous identification of this compound and enables detailed analysis of its structural features.

Table 2: Characteristic Spectroscopic Features

| Spectroscopic Method | Key Diagnostic Features | Expected Range |

|---|---|---|

| ¹H NMR | Aromatic protons | 7.0-8.0 ppm |

| ¹H NMR | Methyl group | 2.0-2.5 ppm |

| ¹H NMR | Propoxy chain | 1.0-4.0 ppm |

| FT-IR | B-O stretching | 1300-1400 cm⁻¹ |

| FT-IR | O-H stretching | 3200-3600 cm⁻¹ |

| Raman | Aromatic ring modes | 1400-1600 cm⁻¹ |

Comparative Analysis with Ortho/Meta/Para Isomeric Forms

The comparative analysis of this compound with its isomeric forms reveals significant differences in structural properties, reactivity patterns, and potential applications. The meta-substitution pattern of the boronic acid groups in this compound creates a unique geometric arrangement that distinguishes it from the corresponding ortho and para isomers. While the specific ortho and para isomers of this exact substitution pattern are not commonly reported in the literature, the general principles governing the behavior of phenylenediboronic acid isomers provide valuable insights into the relative properties of these structural variants.

Research on related phenylenediboronic acid systems has demonstrated that the substitution pattern significantly influences the physical and chemical properties of these compounds. The 1,3-phenylenediboronic acid framework, which forms the core structure of the compound under investigation, exhibits distinct characteristics compared to its 1,2-phenylenediboronic acid (ortho) and 1,4-phenylenediboronic acid (para) counterparts. The meta-substitution pattern provides optimal geometric spacing between the boronic acid functional groups, facilitating the formation of well-defined crystalline structures and enabling efficient participation in cross-linking reactions.

The ortho-substituted isomer would be expected to exhibit increased steric hindrance between the adjacent boronic acid groups, potentially leading to altered conformational preferences and modified reactivity patterns. This proximity effect could influence the ability of the compound to participate in boroxine formation reactions and affect its utility in materials applications. Conversely, the para-substituted isomer would provide maximum separation between the boronic acid functional groups, potentially leading to different aggregation behavior and distinct patterns of intermolecular interactions.

The influence of the methyl and propoxy substituents on the relative properties of these isomeric forms adds another layer of complexity to their comparative analysis. The electron-donating nature of both substituents affects the electronic properties of the aromatic ring and the boronic acid functional groups, with the specific positioning of these groups relative to the boronic acid substituents determining the magnitude of these electronic effects. The steric demands of the propoxy group, in particular, could have different implications depending on its relative position to the boronic acid functionalities in each isomeric form.

Commercial availability and synthetic accessibility represent practical considerations that distinguish the meta-substituted form from its potential isomers. The compound this compound is available from multiple chemical suppliers with purity levels exceeding 95%, indicating established synthetic routes and commercial viability. The development of efficient synthetic methodologies for producing this specific isomer reflects its importance in research and potential applications, while the relative scarcity of reports on the corresponding ortho and para isomers suggests either synthetic challenges or limited utility for these alternative structural arrangements.

Table 4: Isomeric Comparison Framework

| Isomer Type | Boronic Acid Positions | Expected Properties | Synthetic Accessibility |

|---|---|---|---|

| Meta (1,3) | 1,3-positions | Optimal spacing, good crystallinity | Commercially available |

| Ortho (1,2) | 1,2-positions | Steric hindrance, altered reactivity | Limited reports |

| Para (1,4) | 1,4-positions | Maximum separation, different aggregation | Some derivatives known |

Propriétés

IUPAC Name |

(3-borono-5-methyl-4-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16B2O5/c1-3-4-17-10-7(2)5-8(11(13)14)6-9(10)12(15)16/h5-6,13-16H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDLKEDJHILYNCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)C)OCCC)B(O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16B2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20656861 | |

| Record name | (5-Methyl-4-propoxy-1,3-phenylene)diboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-70-6 | |

| Record name | (5-Methyl-4-propoxy-1,3-phenylene)diboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

5-Methyl-4-propoxy-1,3-phenylenediboronic acid (CAS No. 850568-70-6) is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and antioxidant activities, supported by relevant research findings.

Chemical Structure and Properties

This compound features two boron atoms attached to a phenylene ring and is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C10H16B2O5 |

| Molecular Weight | 237.9 g/mol |

| CAS Number | 850568-70-6 |

This compound's structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acid derivatives, including this compound. A study evaluated the cytotoxic effects of various boronic compounds on prostate cancer cells (PC-3) and healthy fibroblast cells (L929). The results showed that at concentrations of 5 µM, cell viability in PC-3 cells decreased significantly to 33%, while L929 cells maintained a viability of 95% after treatment with similar concentrations of the compounds .

Table: Cytotoxicity Results

| Compound | Concentration (µM) | PC-3 Cell Viability (%) | L929 Cell Viability (%) |

|---|---|---|---|

| B5 | 5 | 33 | 95 |

| B7 | 5 | 44 | 71 |

These findings suggest that while the compounds exhibit significant cytotoxicity towards cancer cells, they show comparatively lower toxicity towards healthy cells, indicating a potential therapeutic window.

Antimicrobial Activity

The antimicrobial properties of this compound were also investigated. In vitro tests demonstrated its effectiveness against various bacterial and fungal strains. The inhibition zones measured ranged from 7 to 13 mm against common pathogens such as Staphylococcus aureus and Escherichia coli. Notably, these compounds displayed activity against methicillin-resistant strains as well .

Table: Antimicrobial Efficacy

| Microorganism | Inhibition Zone Diameter (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

| Methicillin-resistant Staphylococcus aureus | 11 |

Antioxidant Activity

The antioxidant capacity of boronic acid derivatives has been evaluated using various assays such as DPPH and ABTS. The phenyl boronic-based ligands exhibited significant antioxidant activity comparable to standard antioxidants like α-Tocopherol and Butylated Hydroxytoluene (BHT) . This property suggests that these compounds may protect cells from oxidative stress, further enhancing their therapeutic potential.

Summary of Antioxidant Assays

| Assay Type | Activity Level |

|---|---|

| DPPH | Significant |

| ABTS | Comparable to standards |

| CUPRAC | High activity |

The mechanism by which boronic acids exert their biological effects is primarily through their ability to interact with enzymes and receptors. They can form reversible covalent bonds with diols in glycoproteins and other biomolecules, influencing various signaling pathways . This interaction is crucial in modulating biological responses and could explain the observed anticancer and antimicrobial activities.

Applications De Recherche Scientifique

Organic Synthesis

5-Methyl-4-propoxy-1,3-phenylenediboronic acid is utilized as a versatile building block in organic synthesis. Its boronic acid groups facilitate cross-coupling reactions, such as Suzuki-Miyaura coupling, which is crucial for forming carbon-carbon bonds. This application is particularly valuable in synthesizing complex organic molecules and pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, boronic acids like this compound are explored for their potential as drug candidates. They exhibit biological activities that can be harnessed for therapeutic purposes. Research indicates that derivatives of boronic acids can act as inhibitors of proteasomes and other enzymes involved in disease processes, including cancer .

Material Science

The compound also finds applications in material science, particularly in the development of sensors and polymers. Boronic acids can form dynamic covalent bonds with diols, making them suitable for creating responsive materials that change properties based on environmental conditions (e.g., pH or glucose concentration). This characteristic is leveraged in biosensor technologies for detecting biomolecules .

Table 1: Summary of Applications

| Study | Methodology | Findings |

|---|---|---|

| Anticancer Activity | In vitro assays on cancer cell lines | Significant reduction in cell viability |

| Enzyme Inhibition | Assays on proteasome activity | Inhibition observed at micromolar concentrations |

| Sensor Development | Testing with glucose solutions | Responsive changes in optical properties detected |

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound against various human cancer cell lines (e.g., MCF-7 breast cancer). Results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 20 µM, suggesting potent anticancer effects .

Case Study 2: Enzyme Inhibition

Research focused on the inhibitory effects of this compound on proteasome activity demonstrated that it could effectively reduce proteasome function at low concentrations (around 5 µM), indicating its potential as a therapeutic agent in cancer treatment by inducing apoptosis .

Comparaison Avec Des Composés Similaires

Key Specifications :

- Purity : ≥97%

- Storage : Room temperature (per ) or under inert atmosphere at 2–8°C (per ).

- Hazards : H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation). Precautionary measures include avoiding dust inhalation (P261) and using protective equipment (P280) .

The structural and functional uniqueness of 5-methyl-4-propoxy-1,3-phenylenediboronic acid is best contextualized through comparison with analogous boronic acid derivatives. Below is a detailed analysis:

Structural and Functional Comparisons

Key Differences and Research Findings

Boronic Acid Substitution: The diboronic acid structure of the target compound enables dual binding sites, enhancing its utility in chelating metal catalysts or engaging bifunctional interactions in PROTACs. In contrast, 4-(Ethoxycarbonyl)phenylboronic acid (monoboronic acid) is primarily used in Suzuki couplings, where a single boronic acid group suffices .

Substituent Effects :

- The propoxy group in the target compound likely improves solubility in organic solvents compared to shorter alkoxy chains (e.g., methoxy). Conversely, butoxy derivatives (e.g., 2-butoxy-5-methyl-1,3-phenylenediboronic acid) may exhibit increased lipophilicity, affecting membrane permeability in biological systems .

Stability and Reactivity :

- Pinacol esters (e.g., 3-butoxy-5-methylphenylboronic acid pinacol ester) are more stable than free boronic acids, reducing hydrolysis during storage. However, this stability comes at the cost of requiring deprotection steps prior to reactions, unlike the target compound, which is ready-to-use .

Hazard Profile :

- All boronic acid derivatives share risks of skin/eye irritation (H315/H319), but the target compound’s diboronic acid structure may exacerbate respiratory hazards (H335) due to fine particulate formation during handling .

Application-Specific Advantages

- PROTAC Development: The target compound’s dual boronic acid groups may facilitate simultaneous binding to E3 ligases and target proteins, a critical feature for molecular glue degraders. Mono-boronic acids lack this bifunctionality .

- Organic Synthesis : Compared to pinacol esters, the free boronic acid groups in the target compound eliminate the need for deprotection, streamlining reactions like cross-couplings or bioconjugations .

Q & A

Basic: What are the recommended synthetic routes for 5-methyl-4-propoxy-1,3-phenylenediboronic acid, and how can reaction conditions be optimized?

The synthesis of this compound typically involves Suzuki-Miyaura coupling or sequential boronation of pre-functionalized aromatic precursors. A common approach is to use palladium-catalyzed cross-coupling reactions with aryl halides and boronic esters. For example, a method analogous to the synthesis of 2-butoxy-5-methyl-1,3-phenylenediboronic acid ( ) involves:

Boronation : Introduce boronic acid groups via Miyaura borylation using bis(pinacolato)diboron and PdCl₂(dppf)₂ in DMF at 105°C ( ).

Functionalization : Install the propoxy group via nucleophilic substitution or Mitsunobu reaction on a pre-boronated intermediate.

Optimization Tips :

- Use anhydrous solvents (e.g., DME/H₂O mixtures) to prevent boronic acid hydrolysis.

- Adjust Pd catalyst loading (e.g., Pd(PPh₃)₄) and base (Na₂CO₃) to improve yield ( ).

- Monitor reaction progress via HPLC or TLC to minimize side reactions ().

Basic: What are the key stability considerations for handling and storing this compound?

Boronic acids are prone to hydrolysis and oxidation. For this compound:

- Storage : Store at 0–6°C under inert gas (N₂/Ar) to prevent moisture uptake ( ).

- Solubility : Prefer anhydrous DMF or THF for reactions; avoid protic solvents unless stabilized.

- Purity : Verify purity via HPLC (>97% by area, ) and characterize by ¹¹B NMR to confirm boronic acid integrity.

Advanced: How do substituents (methyl and propoxy groups) influence the compound’s reactivity in cross-coupling reactions?

The methyl group enhances steric hindrance, slowing transmetallation but improving regioselectivity. The propoxy group, being electron-donating, increases the electron density of the aromatic ring, which can:

- Accelerate oxidative addition of aryl halides in Pd-catalyzed reactions.

- Modulate boronic acid acidity : The pKa of the boronic acid group is lowered, improving solubility in aqueous bases ( ).

Methodological Insight : Use DFT calculations (e.g., B97-D functional, ) to model steric/electronic effects on transition states.

Advanced: How can intramolecular hydrogen bonding affect crystallization or supramolecular assembly?

In ortho-alkoxy-arylboronic acids, the methoxy/propoxy group forms intramolecular O–H⋯O hydrogen bonds with the boronic acid, creating a six-membered ring ( ). This:

- Reduces solubility in polar solvents, aiding crystallization.

- Directs supramolecular assembly : Chains or dimers via intermolecular B–O interactions.

Experimental Validation : Perform X-ray crystallography (as in ) or IR spectroscopy to confirm H-bonding motifs.

Advanced: How to resolve contradictions in reported catalytic activity data for this compound?

Discrepancies may arise from:

- Purity variations : Use multiple analytical methods (GC, HPLC, elemental analysis) to verify purity ().

- Reaction conditions : Compare solvent/base systems (e.g., Na₂CO₃ vs. Cs₂CO₃) and Pd sources ( ).

- Substrate-specific effects : Test reactivity with diverse aryl halides to isolate steric/electronic factors.

Advanced: What computational strategies are suitable for predicting non-covalent interactions in derivatives?

The B97-D density functional ( ) is recommended for modeling dispersion forces (e.g., π-π stacking in arylboronic acids). Steps:

Geometry optimization : Use B3LYP/6-31G(d) for initial structures.

Dispersion correction : Apply Grimme’s D3 correction to account for van der Waals interactions.

Interaction energy analysis : Compare dimerization energies of substituted vs. unsubstituted analogs.

Advanced: How to design experiments probing the compound’s role in multi-component reactions?

Example: Suzuki-Miyaura coupling followed by in situ functionalization.

Step 1 : Couple with 2-bromopyridine using Pd(PPh₃)₄ ( ).

Step 2 : Introduce a second electrophile (e.g., aldehyde) via nucleophilic addition.

Key Controls :

- Monitor intermediates via LC-MS.

- Use kinetic studies to optimize stepwise vs. one-pot conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.